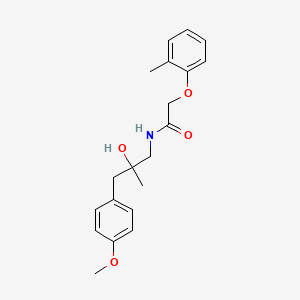

3-(3,5-Dimethoxyphenoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dimethoxyphenoxy)benzonitrile, also known as DPN, is a chemical compound that belongs to the class of phenoxybenzonitriles. It is widely used in scientific research for its ability to selectively activate the estrogen receptor beta (ERβ) in cells.

Aplicaciones Científicas De Investigación

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

This research delves into the acidolysis of lignin model compounds, which is crucial for understanding the chemical breakdown of lignin—a major component of plant biomass. Understanding the mechanisms of bond cleavage can aid in developing more efficient processes for lignin valorization, potentially unlocking new pathways for biofuel production and material synthesis (T. Yokoyama, 2015).

Cycloaddition Reactions of Nitrile Oxides with Alkenes

This review covers the advancements in cycloaddition reactions involving nitrile oxides, which are key in synthesizing heterocyclic compounds. The research has implications for designing drugs and materials with specific functions, highlighting the versatility and importance of nitrile oxides in synthetic organic chemistry (C. Easton et al., 1994).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

This review explores the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, underlining its potential in nanotechnology, polymer processing, and biomedical applications. The self-assembly properties of BTAs offer a foundation for creating well-defined nanostructures, which can be leveraged in various scientific and technological applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Photosensitive Protecting Groups — A Review

This paper reviews the use of photosensitive protecting groups in synthetic chemistry, highlighting the potential of such groups to simplify the synthesis of complex molecules. The ability to remove protecting groups selectively by light offers a valuable tool for chemists, enabling more efficient and controlled synthetic pathways (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Analytical Methods Used in Determining Antioxidant Activity: A Review

The study of antioxidants is crucial across various fields, including food engineering and pharmaceuticals. This review critically presents the most important tests used to determine antioxidant activity, their mechanisms, applicability, and the advantages and disadvantages of these methods. Understanding these methods is vital for accurately assessing the antioxidant capacity of compounds, which can have significant implications for health and disease prevention (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-(3,5-Dimethoxyphenoxy)benzonitrile” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . For instance, m-aryloxy phenols have been found to have potential biological activities, and innovative synthetic methods have been developed for their preparation .

Propiedades

IUPAC Name |

3-(3,5-dimethoxyphenoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVFTHPQGONRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

![N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2475514.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide](/img/structure/B2475523.png)